molecular formula C24H28N2O3 B6092954 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one

3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Cat. No.: B6092954
M. Wt: 392.5 g/mol
InChI Key: XXRYJRJXQPKROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders. It belongs to the class of compounds known as selective kappa opioid receptor antagonists.

Mechanism of Action

The kappa opioid receptor is a G protein-coupled receptor that is widely distributed throughout the brain and plays a role in the regulation of mood, emotions, and pain perception. 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one binds to the kappa opioid receptor and blocks its activity, leading to an increase in the release of dopamine and other neurotransmitters that are associated with positive mood and reward.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is associated with reward and motivation. It also decreases the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which are elevated in individuals with depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one is its high selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. However, its limited solubility in water and low bioavailability may pose challenges for its use in preclinical and clinical studies.

Future Directions

Future research on 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one could focus on its potential therapeutic effects on specific neuropsychiatric disorders such as major depression, anxiety disorders, and substance abuse disorders. Further studies could also investigate the optimal dosing and administration regimens for this compound, as well as its safety and tolerability in humans.

Synthesis Methods

The synthesis of 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one involves several steps, starting with the reaction of 4-hydroxycoumarin with 2-bromoacetophenone to yield 3-(2-bromoacetyl)-4-hydroxycoumarin. The intermediate is then reacted with 2-phenylethylamine and 2-(2-hydroxyethyl)piperazine to form the final product, this compound.

Scientific Research Applications

3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been the subject of several preclinical and clinical studies investigating its potential therapeutic effects on neuropsychiatric disorders. These studies have shown that this compound has a high affinity for the kappa opioid receptor and can effectively block its activity.

Properties

IUPAC Name

3-[[3-(2-hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-15-11-21-17-25(13-14-26(21)12-10-19-6-2-1-3-7-19)16-20-18-29-23-9-5-4-8-22(23)24(20)28/h1-9,18,21,27H,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRYJRJXQPKROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=COC3=CC=CC=C3C2=O)CCO)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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